molecular formula C11H11F2NO B7876842 5-(2,4-Difluorophenoxy)pentanenitrile

5-(2,4-Difluorophenoxy)pentanenitrile

Cat. No.: B7876842
M. Wt: 211.21 g/mol
InChI Key: PKYSJJGDFUNACQ-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenoxy)pentanenitrile is an organic compound characterized by the presence of a nitrile group attached to a pentane chain, which is further connected to a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenoxy)pentanenitrile typically involves the reaction of 2,4-difluorophenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenoxy)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-(2,4-Difluorophenoxy)pentanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenoxy group plays a crucial role in the binding affinity and specificity of the compound. The nitrile group can participate in hydrogen bonding or other interactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Difluoro-phenoxy)pentanenitrile
  • 5-(3,4-Difluoro-phenoxy)pentanenitrile
  • 5-(2,4-Dichloro-phenoxy)pentanenitrile

Uniqueness

5-(2,4-Difluorophenoxy)pentanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its analogs with different substitution patterns.

Properties

IUPAC Name

5-(2,4-difluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYSJJGDFUNACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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